β-甲氧基苯乙烯

描述

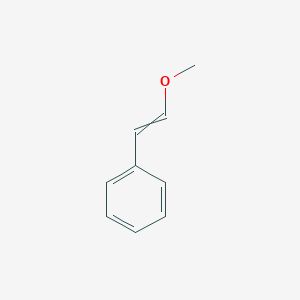

what is 'beta-Methoxystyrene'? Beta-Methoxystyrene is an aromatic compound used as an intermediate in the synthesis of various compounds, including pharmaceuticals. It is a colorless liquid with a sweet, floral odor. the use of 'beta-Methoxystyrene' Beta-Methoxystyrene is a type of monomer that is used in the production of polymers resins, adhesives, coatings, and elastomers. It is an important intermediate in the production of polystyrene, polymethyl methacrylate, and polyacrylates. It is also used in the manufacture of pharmaceuticals, fragrances, and cosmetics. Beta-Methoxystyrene is also used as a starting material for the synthesis of various polymers, such as polycarbonates, polyamides, and polyesters. In addition, it is used in the production of optical brightener agents and dyes. the chemistry of 'beta-Methoxystyrene' Beta-Methoxystyrene (BMS) is an aromatic compound composed of a benzene ring with a methoxy group attached to the beta carbon. It is a colorless liquid that is insoluble in water but soluble in organic solvents. It is used in the production of plastics and resins and as a starting material in organic synthesis. BMS is produced by the reaction of styrene and methanol in the presence of an acid catalyst. The reaction involves the formation of a carbocation intermediate, which is then attacked by methanol to form the product. The reaction is reversible, so the product can be recycled back to styrene and methanol. The structure of BMS can be described as a benzene ring with a methoxy group attached to the beta carbon. The methoxy group is electron-withdrawing, which makes the beta carbon more electron-deficient. This makes BMS more reactive than styrene, which makes it useful for organic synthesis. BMS can undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and radical polymerization. It can also be used as a starting material for other organic compounds. For example, it can be used in the synthesis of polyesters and polyamides, as well as in the production of pharmaceuticals and fragrances. the biochemical/physical effects of 'beta-Methoxystyrene' Beta-Methoxystyrene is a synthetic compound that has been used in a variety of industrial applications. It is a colorless liquid with a sweet smell and is used in the production of plastics, resins, and adhesives. At a biochemical level, beta-Methoxystyrene can act as a substrate for certain enzymes. For example, it can be used as a substrate for the enzyme styrene monooxygenase, which is involved in the metabolism of styrene in plants. In addition, it can act as a substrate for other enzymes involved in the metabolism of styrene in bacteria. At a physical level, beta-Methoxystyrene can act as a solvent. It is a good solvent for many organic compounds, including fats, oils, and resins. It is also a good solvent for many inorganic compounds, including salts and acids. As a result, it is used in a variety of industrial applications, such as the production of paints, coatings, and adhesives. the benefits of 'beta-Methoxystyrene' Beta-Methoxystyrene is a type of styrene monomer that has many beneficial uses. It is used in a variety of products, including plastics, resins, paints, and coatings. It is also used in the production of rubber and other elastomers. Beta-Methoxystyrene is known for its excellent thermal stability, high resistance to oxidation, and good electrical properties. Additionally, it has low odor and is non-toxic, making it a safe and effective material for many applications. the related research of 'beta-Methoxystyrene' 1. Synthesis of beta-Methoxystyrene from Styrene Oxide and Methanol. 2. Kinetics and Mechanism of the Thermal Decomposition of beta-Methoxystyrene. 3. The Influence of beta-Methoxystyrene on the Properties of Polystyrene. 4. The Photostability of beta-Methoxystyrene in Polystyrene. 5. The Use of beta-Methoxystyrene as a Flame Retardant in Polystyrene. 6. The Preparation of beta-Methoxystyrene-Based Polymers. 7. The Use of beta-Methoxystyrene as a Crosslinking Agent in Polystyrene. 8. The Effect of beta-Methoxystyrene on the Mechanical Properties of Polystyrene. 9. The Use of beta-Methoxystyrene as a Blowing Agent in Polystyrene Foams. 10. The Use of beta-Methoxystyrene as an Additive in Polystyrene Composites.

科学研究应用

可见光控制的活性阳离子聚合

β-甲氧基苯乙烯已被用于可见光控制的活性阳离子聚合 . 该过程涉及使用三(2,4-二甲氧基苯基)甲基鎓四氟硼酸盐作为光催化剂,磷酸盐作为4-甲氧基苯乙烯聚合的链转移剂 . 这种在绿色LED光照射下的聚合反应表现出明显的活性特征,包括可预测的摩尔质量、低摩尔质量分散度和连续聚合能力 .

反式-反式-1-(氨基甲基)-2-甲氧基-3-苯基环丙烷的合成

β-甲氧基苯乙烯已被用于反式-反式-1-(氨基甲基)-2-甲氧基-3-苯基环丙烷的合成 . 这种化合物在有机化学的各个领域具有潜在的应用。

还原为苯乙基甲醚

β-甲氧基苯乙烯在液氨中与钙存在下会发生还原反应,生成苯乙基甲醚 . 这种反应可能有助于合成各种有机化合物。

在光诱导原子转移自由基聚合(光ATRP)中的应用

β-甲氧基苯乙烯可用于光诱导原子转移自由基聚合(光ATRP),该过程近年来得到了快速发展 . 该过程使用多种光催化剂,已被用于控制聚合过程 .

在光诱导电子转移可逆加成断裂链转移(PET-RAFT)聚合中的应用

β-甲氧基苯乙烯可用于光诱导电子转移可逆加成断裂链转移(PET-RAFT)聚合 . 该过程使用各种光催化剂和硫代羰基硫化合物作为链转移剂,并且显示出活性聚合的优异的开-关切换

安全和危害

Beta-Methoxystyrene may cause an allergic skin reaction (H317) according to the GHS classification . Therefore, it is advised to wear protective gloves, clothing, and eye/face protection (P280) when handling this substance . In case of skin contact, it is recommended to wash off with soap and plenty of water and consult a physician .

Relevant Papers One relevant paper titled “SYNTHESIS OF STYRYLAMINES FROM b-METHOXYSTYRENE” discusses the reactivity of styrenic compounds towards nucleophiles . The paper reports on the reactivity of beta-methoxystyrene towards butillithium and lithium amides .

作用机制

Target of Action

Beta-Methoxystyrene is a chemical compound with the molecular formula C9H10O It’s known to undergo reduction in the presence of calcium in liquid ammonia to yield methyl phenethyl ether .

Mode of Action

It’s known that beta-Methoxystyrene undergoes reduction in the presence of calcium in liquid ammonia, resulting in the formation of methyl phenethyl ether . This suggests that beta-Methoxystyrene may interact with calcium and ammonia under certain conditions.

Biochemical Pathways

It’s known that beta-methoxystyrene can be used in the synthesis of trans, trans -1- (aminomethyl)-2-methoxy-3-phenylcyclopropane . This suggests that beta-Methoxystyrene may be involved in certain synthetic pathways.

Pharmacokinetics

It’s known that beta-methoxystyrene is a liquid at room temperature with a boiling point of 50-56 °c at 06 mmHg and a density of 1001 g/mL at 25 °C . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

It’s known that beta-methoxystyrene can be used in the synthesis of trans, trans -1- (aminomethyl)-2-methoxy-3-phenylcyclopropane , suggesting that it may have potential applications in organic synthesis.

生化分析

Biochemical Properties

Beta-Methoxystyrene is known to interact with various enzymes and proteins. For instance, it undergoes reduction in the presence of calcium in liquid ammonia to yield methyl phenethyl ether . This suggests that beta-Methoxystyrene can participate in redox reactions, interacting with reducing agents and potentially influencing the activity of redox enzymes.

Molecular Mechanism

Beta-Methoxystyrene was used in the synthesis of trans, trans-1-(aminomethyl)-2-methoxy-3-phenylcyclopropane . This suggests that beta-Methoxystyrene can participate in complex organic reactions, potentially interacting with biomolecules and influencing their activity at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, beta-Methoxystyrene is typically stored at 2-8°C to maintain its stability . Over time, it may undergo degradation or other chemical changes that could influence its effects on cellular function.

属性

IUPAC Name |

2-methoxyethenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-10-8-7-9-5-3-2-4-6-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHJQRHPNQEPAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4747-15-3 | |

| Record name | (2-Methoxyvinyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4747-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (2-methoxyethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B8434.png)

![1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one](/img/structure/B8436.png)

![6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile](/img/structure/B8442.png)

![2-[(4-Methylbenzyl)thio]ethanamine](/img/structure/B8443.png)